[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl](2-methylpiperidin-1-yl)methanone
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Overview
Description
6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is a complex organic compound that belongs to the class of triazolothiadiazines This compound is characterized by its unique structure, which includes a triazole ring fused with a thiadiazine ring, and is substituted with a chlorophenyl group, a phenyl group, and a methylpiperidinyl group
Preparation Methods
The synthesis of 6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone typically involves multiple steps, including the formation of the triazole and thiadiazine rings, followed by the introduction of the substituents. The synthetic route may involve the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of hydrazine derivatives with appropriate nitriles under acidic or basic conditions.
Formation of the Thiadiazine Ring: The triazole intermediate can be reacted with sulfur and a suitable amine to form the thiadiazine ring.
Introduction of Substituents: The chlorophenyl, phenyl, and methylpiperidinyl groups can be introduced through various substitution reactions, such as nucleophilic aromatic substitution or Friedel-Crafts acylation.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may exhibit biological activity, making it a candidate for drug discovery and development, particularly in the areas of antimicrobial and anticancer research.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions may involve hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of the target’s activity and subsequent biological effects.
Comparison with Similar Compounds
Similar compounds to 6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone include other triazolothiadiazines and related heterocyclic compounds. These compounds share structural similarities but may differ in their substituents and overall properties. Some examples include:
Ethyl acetoacetate: A simpler compound used in various organic synthesis reactions.
Acetylacetone: Another related compound with applications in coordination chemistry and as a precursor in organic synthesis.
The uniqueness of 6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-ylmethanone lies in its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H24ClN5OS |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C23H24ClN5OS/c1-15-7-5-6-14-28(15)22(30)20-19(16-10-12-18(24)13-11-16)27-29-21(25-26-23(29)31-20)17-8-3-2-4-9-17/h2-4,8-13,15,19-20,27H,5-7,14H2,1H3 |
InChI Key |
NFZJGZGKMBJUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2C(NN3C(=NN=C3S2)C4=CC=CC=C4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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